molecular formula C16H17Cl2NO B12658552 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline CAS No. 94248-93-8

5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline

Cat. No.: B12658552
CAS No.: 94248-93-8
M. Wt: 310.2 g/mol
InChI Key: NHKAINUQCSTXKV-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group and a chlorophenoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)aniline with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and halogenated compounds

Scientific Research Applications

5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-chlorophenoxy)phenol
  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol
  • Triclosan

Uniqueness

5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

94248-93-8

Molecular Formula

C16H17Cl2NO

Molecular Weight

310.2 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)-N,N-diethylaniline

InChI

InChI=1S/C16H17Cl2NO/c1-3-19(4-2)15-11-13(18)7-10-16(15)20-14-8-5-12(17)6-9-14/h5-11H,3-4H2,1-2H3

InChI Key

NHKAINUQCSTXKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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